H-Lys-arg-ser-arg-OH
Description
Contextualization of Short Peptides in Biological Systems and Research Paradigms
Short peptides, typically defined as having fewer than 50 amino acids, are fundamental players in a vast array of biological processes. plos.org They act as signaling molecules, hormones, neurotransmitters, and antimicrobial agents, participating in critical functions like cell-to-cell communication, immune responses, and the regulation of enzymatic activity. plos.org Their intermediate size, between small molecules and large proteins, allows them to combine the advantages of both, such as better cell permeability than large proteins and higher selectivity and potency than many small molecules. researchgate.net In research, synthetic short peptides are invaluable tools, serving as probes to study protein-protein interactions, as substrates for enzyme assays, and as scaffolds for the development of novel therapeutic agents. biosynth.comvulcanchem.comunc.edu
Historical Perspective and Initial Discoveries Pertaining to Lys-Arg-Ser-Arg Motifs
The specific sequence Lys-Arg-Ser-Arg (KRSR) is part of a larger family of basic amino acid-rich motifs that have long been recognized for their roles in protein processing and targeting. Notably, sequences containing pairs of basic residues like Lys-Arg and Arg-Arg are classic signals for proteolytic cleavage of precursor proteins to their mature, active forms. bioscientifica.com The Arg-X-Lys/Arg-Arg motif, a consensus sequence where X can be any amino acid, was identified as a key signal for cleavage by the enzyme furin within the constitutive secretory pathway. d-nb.info
Further research into specific motifs revealed the importance of sequences like -Ser-Pro-X-Lys/Arg- in the phosphorylation of sperm-specific histones, highlighting the role of such motifs in the fine-tuned regulation of chromatin structure. nih.gov The (Lys/Arg)3(Ser/Thr)2 (LAST) motif has been identified as crucial for the cooperative binding of proteins to single-stranded nucleic acids. pnas.org The KRSR sequence itself has been identified in various bone adhesive proteins, where it is involved in binding to proteoglycans on cell surfaces, thereby enhancing the adhesive potential of osteoblasts. plos.org
Significance of H-Lys-Arg-Ser-Arg-OH as a Model Peptide for Academic Investigation
The tetrapeptide this compound has gained prominence as a model system for investigating fundamental biochemical processes, particularly in the realm of biomaterials and tissue engineering. Its ability to promote osteoblast adhesion makes it a key subject in studies aimed at improving the osseointegration of medical implants. plos.orgnih.gov
Molecular dynamics simulations have been employed to study the interaction of the KRSR peptide with titanium dioxide surfaces, a common material for dental and orthopedic implants. researchgate.netnih.gov These studies provide detailed insights into the conformational changes and binding energies involved, revealing the critical role of the N-terminal lysine (B10760008) residue in the adhesion process. nih.govgoogle.com This makes this compound an excellent model for understanding the molecular basis of bioadhesion and for designing implant surfaces with enhanced biocompatibility.
Furthermore, the KRSR sequence and its variants are used to systematically investigate the influence of specific amino acid residues on binding and cellular response. plos.org By comparing the adhesion properties of KRSR with related peptides like LRSR and RSR, researchers can dissect the contributions of charge and hydrophobicity to the interaction with surfaces. semanticscholar.org
Detailed Research Findings
Recent research has focused on elucidating the molecular interactions of the KRSR peptide. Molecular dynamics simulations have provided a detailed picture of how this peptide adsorbs to a titanium dioxide (anatase) surface in an aqueous environment.
The simulations revealed that the KRSR peptide migrates and attaches to the surface in a stable conformation. researchgate.netnih.gov A key finding is the dominant role of the N-terminal lysine (K) residue in this interaction. nih.govgoogle.com The positively charged side chain of lysine appears to be the primary anchor to the negatively charged titanium dioxide surface. Replica Exchange Molecular Dynamics (REMD) simulations have further shown a distinct conformation where the lysine residue interacts directly with the surface, while the serine and C-terminal arginine residues extend into the surrounding water. researchgate.netnih.gov
The binding free energy for the most common conformation of the KRSR peptide to the anatase surface has been calculated, providing a quantitative measure of the interaction strength.
Binding Characteristics of KRSR Peptide to Titanium Dioxide (Anatase) Surface
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Binding Free Energy (ΔG) | -8.817 kcal/mol | Umbrella Sampling | nih.gov |
| Primary Interacting Residue | N-terminal Lysine (K) | Molecular Dynamics Simulation | nih.govgoogle.com |
| Simulation Time | 200 ns | Molecular Dynamics Simulation | nih.gov |
These findings underscore the importance of the specific amino acid sequence and conformation of this compound in mediating its biological function at the interface of synthetic materials and biological systems.
Structure
2D Structure
Properties
IUPAC Name |
2-[[2-[[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N11O6/c22-8-2-1-5-12(23)16(34)30-13(6-3-9-28-20(24)25)17(35)32-15(11-33)18(36)31-14(19(37)38)7-4-10-29-21(26)27/h12-15,33H,1-11,22-23H2,(H,30,34)(H,31,36)(H,32,35)(H,37,38)(H4,24,25,28)(H4,26,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOPRMBOLQDHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N11O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Production of H Lys Arg Ser Arg Oh
Solid-Phase Peptide Synthesis (SPPS) Approaches for H-Lys-Arg-Ser-Arg-OH
Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides like this compound. peptide.comthaiscience.info This technique involves assembling the peptide chain sequentially while one end is attached to an insoluble polymer support, or resin. peptide.combiosynth.com The general SPPS cycle consists of attaching the C-terminal amino acid to the resin, followed by repeated cycles of Nα-deprotection and coupling of the subsequent amino acids. peptide.com
Optimization of Coupling Reagents and Protecting Group Strategies for this compound
The choice of coupling reagents and protecting groups is critical for the successful synthesis of this compound, particularly due to the presence of the reactive side chains of arginine, lysine (B10760008), and serine. peptide.com
Coupling Reagents: The formation of the amide bond between amino acids requires an activating agent, known as a coupling reagent. For arginine-rich peptides, strong coupling reagents are often necessary to overcome steric hindrance and potential aggregation issues. sigmaaldrich.com Commonly used reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) when used with an additive such as OxymaPure, or uronium/aminium salts like HBTU, TBTU, and HATU. sigmaaldrich.comacs.org The combination of OxymaPure and tert-butyl ethyl carbodiimide (B86325) (TBEC) has been shown to be effective for the coupling of unprotected arginine in greener solvents. rsc.org Microwave-assisted SPPS can also be employed to reduce coupling times and potentially minimize racemization. ekb.eg
Protecting Group Strategies: An orthogonal protection strategy is typically employed in SPPS, where the Nα-protecting group and the side-chain protecting groups can be removed under different conditions. peptide.com The most common strategy for SPPS is the Fmoc/tBu approach. beilstein-journals.orgiris-biotech.de
Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard for protecting the α-amino group. It is base-labile and typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). beilstein-journals.orgiris-biotech.de
Side-Chain Protection:
Arginine (Arg): The guanidinium (B1211019) group of arginine is highly basic and requires protection to prevent side reactions. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a common choice, as it is readily cleaved by trifluoroacetic acid (TFA) at the end of the synthesis. google.com
Lysine (Lys): The ε-amino group of lysine is typically protected with the acid-labile tert-butyloxycarbonyl (Boc) group. google.comdrivehq.com For specific applications requiring orthogonal deprotection of the lysine side chain, groups like Mmt (4-methyltrityl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) can be used. beilstein-journals.orgsigmaaldrich.com
Serine (Ser): The hydroxyl group of serine is usually protected with a tert-butyl (tBu) ether to prevent acylation during coupling steps. iris-biotech.degoogle.com However, minimal protection strategies where the serine hydroxyl group is left unprotected have also been explored, which can improve atom economy. drivehq.com
| Amino Acid | Functional Group | Protecting Group | Cleavage Condition |
|---|---|---|---|
| General | α-Amino | Fmoc | 20% Piperidine in DMF |
| Arginine | Guanidinium | Pbf | TFA |
| Lysine | ε-Amino | Boc | TFA |
| Serine | Hydroxyl | tBu | TFA |
Resin Selection and Cleavage Conditions for this compound Production
The choice of resin is dictated by the desired C-terminal functionality of the peptide. biotage.com For this compound, which has a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin are suitable choices. peptide.comcaslo.com
Wang Resin: This is a p-alkoxybenzyl alcohol resin that yields a C-terminal acid upon cleavage with a high concentration of TFA. biotage.comnih.gov It is a robust and commonly used resin for Fmoc-based SPPS. caslo.com
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions (e.g., 1-3% TFA in dichloromethane), which can be advantageous if side-chain protecting groups need to be preserved. biotage.comcaslo.com It is particularly useful for synthesizing peptides with C-terminal residues prone to racemization. caslo.com
For peptides with a C-terminal amide, a Rink Amide resin would be the appropriate choice. biotage.compeptide.comnih.gov
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. wpmucdn.com This is typically achieved by treating the peptidyl-resin with a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.comsigmaaldrich.com Scavengers are added to the cocktail to trap the reactive carbocations generated from the cleavage of the protecting groups, thus preventing side reactions with sensitive amino acid residues. drivehq.comsigmaaldrich.com For a peptide containing arginine like this compound, the cleavage time may need to be extended to ensure complete removal of the Pbf group. peptide.com A common cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). acs.orgsigmaaldrich.com
| Resin | C-Terminal Functionality | Cleavage Condition | Advantages |
|---|---|---|---|
| Wang Resin | Acid | Concentrated TFA | Robust, common, good yield consistency. caslo.com |
| 2-Chlorotrityl Chloride Resin | Acid | Mildly acidic (1-3% TFA) | Minimizes racemization, allows for protected peptide cleavage. caslo.com |
Solution-Phase Synthesis Considerations for this compound
While less common for longer peptides, solution-phase peptide synthesis (SPPS) can be a viable option for short peptides like this compound, especially for large-scale production. encyclopedia.pubnih.gov This method involves coupling the amino acids sequentially in a homogenous solution. A key strategy in solution-phase synthesis is fragment condensation, where smaller, protected peptide fragments are synthesized and then coupled together to form the final peptide. nih.gov
For this compound, a potential strategy would be the synthesis of two dipeptide fragments, such as Boc-Lys(Boc)-Arg(Pbf)-OH and H-Ser(tBu)-Arg(Pbf)-OH, followed by their coupling in solution. This approach allows for the purification of intermediates at each step, potentially leading to a highly pure final product. nih.gov However, challenges in solution-phase synthesis include the potential for racemization during fragment coupling and issues with the solubility of protected peptide fragments. nih.gov
Emerging Techniques and Scale-Up for this compound Production
The increasing demand for therapeutic peptides has driven the development of more efficient and sustainable production methods. For the scale-up production of this compound, several emerging techniques are relevant.
Flow Chemistry: Continuous flow synthesis is a promising alternative to traditional batch synthesis. nih.gov In a flow system, reagents are pumped through a reactor where the chemical reactions occur. This technology can offer better control over reaction parameters, improved safety, and the potential for higher throughput and automation, which are all advantageous for industrial scale-up. nih.gov
Greener Solvents: There is a significant effort to replace hazardous solvents like DMF and DCM, which are commonly used in peptide synthesis, with more environmentally friendly alternatives. lu.se Solvents like N-butylpyrrolidinone (NBP) have shown promise as replacements for DMF in SPPS. lu.se
Recombinant Production: For large-scale production of peptides composed of natural amino acids, recombinant DNA technology is a cost-effective and green alternative to chemical synthesis. encyclopedia.pub However, this method is generally more suitable for much longer peptides and proteins and may not be the most practical approach for a short tetrapeptide like this compound.
Conformational Landscapes and Structure Activity Relationships of H Lys Arg Ser Arg Oh
Spectroscopic Characterization of H-Lys-Arg-Ser-Arg-OH Conformation
Nuclear Magnetic Resonance (NMR) Studies of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. A complete NMR analysis of this compound would involve multidimensional experiments to assign proton and carbon signals and to establish through-bond and through-space correlations.
Detailed 1D and 2D NMR studies would be required to assign the individual proton resonances and determine hydrogen-bonding patterns. ucl.ac.uk For a short and flexible peptide like this compound, which is likely to exist as an ensemble of conformations in solution, NMR is the leading technique to investigate its conformational preferences. ucl.ac.uk Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would provide distance restraints between protons that are close in space, which are crucial for calculating a 3D structural model. However, for highly flexible peptides, averaging across multiple conformations can complicate the interpretation of NOE data. It is also common for hydrogens on the side-chain nitrogens of Lysine (B10760008) and Arginine to be broadened or absent in NMR spectra due to rapid exchange with the water solvent. nih.gov
Circular Dichroism (CD) Analysis of this compound
Circular Dichroism (CD) spectroscopy is a vital tool for the rapid assessment of a peptide's secondary structure in solution. researchgate.netsemanticscholar.org The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including peptides. semanticscholar.org The far-UV region of the CD spectrum (typically 190-250 nm) is sensitive to the conformation of the peptide backbone. nih.gov
For a short peptide like this compound, the CD spectrum would likely be characteristic of a random coil or disordered structure, although the presence of β-turns cannot be excluded. semanticscholar.org Specific studies on peptides containing the Lys-Arg-Ser-Arg sequence suggest that while they may have weak binding affinities in some contexts, they show selectivity for certain biological structures like G-quadruplexes over duplex DNA. nih.gov A CD analysis would be instrumental in determining if the peptide adopts a more defined structure upon interacting with binding partners or in specific solvent environments, such as trifluoroethanol/water mixtures which can induce helical structures. semanticscholar.org
Computational Approaches to this compound Conformational Dynamics
Computational methods provide powerful insights into the dynamic nature of peptides, complementing experimental data by offering an atomistic view of conformational landscapes and energy profiles.
Molecular Dynamics (MD) Simulations of this compound
Molecular dynamics (MD) simulations have been employed to study the this compound (KRSR) peptide, particularly its behavior in an aqueous environment and its interaction with surfaces like titanium dioxide (TiO2), a common biomaterial for implants. researchgate.net These simulations reveal that the tetrapeptide is a promising molecule for facilitating osseointegration, the process of bone growing onto an implant surface.
In simulations using the GROMACS software package and the CHARMM36 force field, the KRSR peptide in bulk water is shown to be unstable with a disordered structure. researchgate.net When simulated near a TiO2 surface, the peptide is observed to migrate and attach to the surface in a stable position. researchgate.net The primary interaction is driven by the charged amino acid residues, with the N-terminal Lysine (K) playing a dominant role in the adhesion process. researchgate.net The binding energies calculated from these simulations allow for the ranking of adhesion strengths of different peptides, confirming that peptides containing Lysine and Arginine bind effectively to TiO2 surfaces.
| Cluster Rank | Cluster Population (%) | Key Interacting Residue(s) | Description |
|---|---|---|---|
| 1 | Not Specified | Lysine (N-terminal) | The most prevalent conformation where the surface interacts primarily with the Lysine residue. |
| 28 | Not Specified | Lysine, Arginine | A less common conformation involving multiple charged residues. |
| 56 | Not Specified | Serine, Arginine | A conformation where the central and C-terminal residues are closer to the surface. |
| 58 | Not Specified | Arginine (C-terminal) | A conformation dominated by the interaction of the final Arginine residue. |
Simulated Annealing and Conformational Energy Calculations for this compound
To thoroughly map the conformational possibilities of the KRSR peptide, advanced computational techniques that can overcome energy barriers are used. Replica Exchange Molecular Dynamics (REMD), a method analogous to simulated annealing, has been applied to assess the possible conformations of the KRSR peptide on a TiO2 surface. researchgate.net This method allows for a much broader sampling of the conformational space than standard MD simulations.
These REMD simulations confirmed that the KRSR peptide takes on a distinct conformation upon binding, where the N-terminal Lysine interacts with the surface while the Serine and C-terminal Arginine residues interact with surrounding water molecules. researchgate.net The binding free energy (ΔG) for this interaction is a critical parameter derived from these simulations. Using umbrella sampling methods, the binding free energy of the most common conformation of the KRSR peptide to the anatase (100) surface was calculated to be significant, indicating a stable interaction. researchgate.net
| Peptide Conformation | Surface | Computational Method | Binding Free Energy (ΔG) |
|---|---|---|---|
| Most Common Conformation | Anatase TiO2 (100) | Umbrella Sampling | -8.817 kcal/mol |
Determinants of this compound Structure and Stability
The structure and stability of the this compound peptide are governed by a combination of its primary sequence and its environment. Its short length limits extensive secondary structure formation, leading to a predominantly disordered or random coil state in aqueous solution. researchgate.net
The key determinants of its structure in functional contexts are the positively charged side chains of Lysine and Arginine. These residues are crucial for electrostatic interactions. In particular, the guanidinium (B1211019) group of Arginine and the primary amine of Lysine are well-suited to form strong ionic and hydrogen bonds. MD simulations show that the N-terminal Lysine and the two Arginine residues are the primary drivers of its binding to negatively charged surfaces like oxidized titanium. researchgate.net The presence of these basic residues at both the N- and C-termini provides multiple anchor points for interaction, enhancing binding stability. The central, polar, uncharged Serine residue primarily interacts with the solvent, allowing the charged residues to orient themselves for optimal surface binding. researchgate.net Therefore, the stability of any "structure" this peptide adopts is highly dependent on its interactions with a substrate or surface, rather than on intramolecular forces alone.
Role of Individual Amino Acid Residues on this compound Conformational Preferences
The conformational landscape of the tetrapeptide this compound (KRSR) is dictated by the intrinsic properties and interactions of its constituent amino acid residues. As a short peptide, it is likely to exist as an ensemble of conformations in solution rather than adopting a single, rigid structure. However, specific residues guide its preferential interactions and local structure.
Molecular dynamics simulations have provided significant insights into the conformational behavior of the KRSR peptide. In aqueous environments, the peptide demonstrates an unstable and disordered structure. mdpi.com However, when interacting with a surface like titanium dioxide (an important consideration for biocompatible materials), the peptide adopts a more distinct conformation. mdpi.comnih.gov
Lysine (Lys) and Arginine (Arg): The peptide possesses three basic residues (one Lysine and two Arginines), which confer a significant net positive charge at physiological pH. These residues are critical for electrostatic interactions. The side chains of both lysine and arginine are flexible, allowing them to orient themselves to form favorable interactions with negatively charged surfaces or molecular partners. researchgate.netacs.org While both are positively charged, the guanidinium group of arginine allows for stronger, more dispersed interactions compared to the primary amine of lysine. researchgate.net In simulations of KRSR interacting with a titanium dioxide surface, the N-terminal lysine residue was identified as the dominant amino acid for adhesion, anchoring the peptide to the surface. mdpi.comnih.govresearchgate.net In some conformations, the second residue, arginine, also participates in surface adhesion. mdpi.com The tendency for Arg and Lys to be present in a peptide sequence can also modestly increase the probability of a polyproline II (PPII) conformation at neighboring residues. nih.gov
Serine (Ser): Serine is a small, polar amino acid containing a hydroxyl (-OH) group. This group can act as both a hydrogen bond donor and acceptor, allowing it to form intramolecular hydrogen bonds that can stabilize local turn-like structures. stanford.edu In the context of the KRSR peptide interacting with a surface, the serine and the C-terminal arginine residues were observed to interact primarily with surrounding water molecules, extending away from the surface while the N-terminal lysine provided the main anchor point. nih.govresearchgate.net This orientation suggests that serine contributes to the peptide's solubility and presentation to the solvent environment. Furthermore, the serine residue is a common site for post-translational modification, particularly phosphorylation, which dramatically alters the peptide's charge and interaction profile.
Replica Exchange Molecular Dynamics (REMD) simulations have identified several prevalent conformations of KRSR when adhered to a surface. In the most common conformation, only the N-terminal lysine interacts directly with the surface, while the rest of the peptide chain extends outwards. mdpi.comnih.gov Other less common conformations show both lysine and the adjacent arginine residue interacting with the surface. researchgate.net
Influence of Terminal Modifications on this compound Folding
Acetylation: Introducing an acetyl group (Ac-) at the N-terminus neutralizes the positive charge of the terminal amine. This modification can decrease the number of available hydrogen bonds, potentially destabilizing certain secondary structures like helices or turns. rsc.org In studies of related peptides, N-terminal acetylation often leads to a decrease in biological activity. mdpi.com For instance, in a comparative study, the N-free peptide H-Arg-Thr-Thr-Arg-Ser-OH had a significantly higher inhibitory activity against plasmin (IC50: 0.28 mM) compared to its N-acetylated counterpart, Ac-Arg-Thr-Thr-Arg-Ser-OH (IC50: 8.81 mM). mdpi.com
Lipidation: The attachment of a fatty acid, such as a palmitoyl (B13399708) group, introduces a lipophilic moiety. This can significantly enhance the peptide's interaction with cell membranes. This modification often increases biological activity, as seen in analogues of KTTKS where N-palmitic peptides were the most effective enzyme inhibitors. mdpi.com
C-Terminal Modification: The C-terminus of this compound is a free carboxylic acid, which is negatively charged at physiological pH. A common modification is C-terminal amidation, which replaces the hydroxyl group with an amide group (-NH2).
Amidation: This modification removes the negative charge of the carboxylate and can make the peptide more resistant to degradation by carboxypeptidases. rsc.org The change in charge and the potential for new hydrogen bond formation can alter the peptide's conformational preferences and biological function. The effect of amidation is highly context-dependent; for example, in the KTTKS sequence, the C-terminal acid form (IC50: 0.019 mM) was a much more potent urokinase inhibitor than the amide form (IC50: 9.15 mM). mdpi.com
The absence of bulky blocking groups at the termini of a short peptide like KRSR can also influence its conformation. The charged ends may screen a nonpolar core from the solvent, and their removal or modification can impact chain reversal and folding. researchgate.net
Structure-Activity Relationship Studies of this compound and Its Analogues
The biological activity of this compound (KRSR) and its analogues is intrinsically linked to its primary sequence and resulting three-dimensional structure. The KRSR sequence is found in bone sialoprotein and has been identified as a heparin-binding peptide that can promote osteoblast adhesion and osteogenic gene expression. nih.gov Its activity is highly dependent on the specific arrangement and nature of its amino acid residues and terminal groups.
Role of Basic Residues: The presence and positioning of the basic amino acids, lysine and arginine, are paramount for activity.
Arginine vs. Lysine: Although both are positively charged, the guanidinium group of arginine has different steric and hydrogen-bonding capabilities than the primary amine of lysine. researchgate.net This often leads to differential recognition by cellular receptors. In many contexts, arginine is preferred over lysine for establishing strong interactions with negatively charged phospholipids (B1166683) in cell membranes. researchgate.netacs.org In studies of proprotein convertases, the substitution of a key arginine with lysine can decrease the rate of enzymatic acylation by over 200-fold, highlighting the critical role of the arginine side chain in substrate recognition. pnas.org However, in other systems, Arg and Lys can be of nearly equal efficiency in determining membrane protein topology. nih.gov
Positional Importance: The location of the basic residues is crucial. Studies on fibrinogen-derived peptides show that having basic amino acids at both the N- and C-termini is important for full biological activity. nih.gov
Influence of Terminal Groups: As discussed previously, modifications to the N- and C-termini directly impact activity. Studies on KTTKS analogues demonstrate that N-palmitoylation dramatically increases inhibitory activity against plasmin and urokinase, whereas N-acetylation generally decreases it. mdpi.com C-terminal amidation can also significantly reduce activity compared to the free acid form in certain peptide families. mdpi.com
The table below, derived from research on KTTKS analogues, illustrates the impact of terminal modifications and Lys/Arg substitutions on enzyme inhibition, providing a model for understanding the potential SAR of KRSR.
| Peptide Sequence | Modification | Plasmin IC50 (mM) | Urokinase IC50 (mM) |
|---|---|---|---|
| H-Lys-Thr-Thr-Lys-Ser-OH | N-free, C-acid | 0.019 | 0.019 |
| H-Lys-Thr-Thr-Lys-Ser-NH2 | N-free, C-amide | 9.15 | 9.15 |
| H-Lys-Thr-Thr-Arg-Ser-OH | N-free, C-acid | 0.63 | 0.63 |
| Lip-Lys-Thr-Thr-Arg-Ser-OH | N-lipoic, C-acid | 0.24 | 0.24 |
| H-Arg-Thr-Thr-Arg-Ser-OH | N-free, C-acid | 0.28 | 0.28 |
| Ac-Arg-Thr-Thr-Arg-Ser-OH | N-acetyl, C-acid | 8.81 | 8.81 |
| Pal-Arg-Thr-Thr-Arg-Ser-OH | N-palmitoyl, C-acid | >90% inhib. | 0.00049 |
| Pal-Arg-Thr-Thr-Lys-Ser-OH | N-palmitoyl, C-acid | >90% inhib. | 0.00048 |
Data adapted from studies on KTTKS analogues. mdpi.com Note: ">90% inhib." indicates that the peptide showed over 90% inhibition of the enzyme at the tested concentrations, but a specific IC50 value was not determined in that particular assay.
These studies underscore that even conservative substitutions (e.g., Arg for Lys) or simple terminal modifications can lead to dramatic shifts in biological activity, highlighting the precise structural requirements for molecular recognition and function. mdpi.compnas.org The KRSR peptide's activity in promoting osteoblast adhesion suggests a specific interaction with cell surface receptors or matrix components, an interaction that is highly sensitive to its conformational presentation. nih.govresearchgate.net
Enzymatic Processing and Post Translational Modifications of H Lys Arg Ser Arg Oh
Proteolytic Susceptibility of H-Lys-Arg-Ser-Arg-OH
The stability and lifespan of the this compound peptide are largely dictated by its susceptibility to cleavage by proteases. The presence of multiple basic residues (Lysine and Arginine) makes it a potential target for several classes of peptidases.
Proprotein convertases (PCs) are a family of calcium-dependent serine endoproteases that cleave inactive precursor proteins into their biologically active forms within the secretory pathway. oup.comnih.gov Cleavage typically occurs at sites containing single or paired basic amino acid residues. oup.comnih.gov Furin, the most well-characterized PC, exhibits a stringent substrate specificity, preferentially recognizing and cleaving at the C-terminal side of the motif R-X-K/R-R↓ (where X is any amino acid and ↓ indicates the cleavage site). oup.commdpi.com
The sequence of this compound contains multiple basic residues but does not perfectly align with the canonical furin cleavage motif at its C-terminus. The internal Arg-Ser-Arg sequence, however, presents features common to PC substrates. While the minimal recognition site for many PCs is a dibasic motif (e.g., K-R or R-R), the efficiency of cleavage is significantly influenced by the surrounding residues. nih.govnih.gov The presence of an arginine at the P1 position (the residue just before the cleavage site) is a strong determinant for furin activity. researchgate.net The Arg-Ser-Arg sequence within the peptide could potentially be recognized, although it may not be an optimal substrate compared to precursors with the full R-X-K/R-R↓ motif. The cleavage would likely occur after the final arginine residue.
| Enzyme | Optimal Cleavage Motif (P4-P1↓) | Typical Subcellular Location |
|---|---|---|
| Furin (PACE) | R-X-K/R-R↓ | Trans-Golgi Network, Cell Surface |
| PC1/PC3 | K/R-R↓ | Secretory Granules |
| PC2 | K/R-R↓ (prefers Lys at P2) | Secretory Granules |
| PACE4 | R-X-K/R-R↓ | Golgi Apparatus |
Exopeptidases are proteases that cleave peptide bonds at the terminal ends of a polypeptide chain, releasing single amino acids or dipeptides. wikipedia.orgtaylorandfrancis.com The this compound peptide is highly susceptible to degradation by two main classes of exopeptidases due to its terminal residues.
Aminopeptidases : These enzymes catalyze the cleavage of amino acids from the N-terminus of a protein or peptide. taylorandfrancis.com The N-terminal lysine (B10760008) of this compound makes it a substrate for various aminopeptidases. Some aminopeptidases, such as lysine-specific aminopeptidase (KAP) and Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), show a preference for N-terminal basic residues. nih.govwikipedia.org Upon cleavage of the N-terminal lysine, the resulting Arg-Ser-Arg-OH peptide would be further degraded by the sequential removal of its new N-terminal amino acids.
Carboxypeptidases : These enzymes remove amino acids from the C-terminus. wikipedia.org The C-terminal arginine of this compound makes it an ideal substrate for Carboxypeptidase B (CPB). taylorandfrancis.comwikipedia.orgworthington-biochem.com CPB specifically cleaves basic amino acids (lysine and arginine) from the C-terminus of peptides. wikipedia.orgworthington-biochem.com The action of CPB would sequentially remove the C-terminal arginine, followed by the newly exposed serine, and so on, leading to the complete degradation of the peptide. This process is a primary mechanism for the catabolism of peptides with C-terminal basic residues. nih.govacs.org
Phosphorylation of this compound
Phosphorylation, the addition of a phosphate (B84403) group to an amino acid residue, is a critical post-translational modification that regulates protein function. The serine residue within this compound, flanked by basic arginine residues, constitutes a classic phosphorylation motif for a number of serine/threonine kinases.
The tetrapeptide this compound contains a single potential phosphorylation site: the hydroxyl group of the serine residue. The sequence context of this site, specifically the Arg-Ser-Arg (R-S-R) motif, is highly significant. This arrangement, where the phospho-acceptor serine is surrounded by basic residues, is a common feature in the substrates of many kinases, particularly those belonging to the AGC kinase family (including PKA, PKC, and Akt). The R-X-X-S/T motif is a well-established consensus sequence for phosphorylation by Protein Kinase A (PKA). oup.com The presence of arginine at the -2 and +1 positions relative to the serine makes this compound a strong candidate for enzymatic phosphorylation.
The specificity of protein kinases is determined by the amino acid sequence surrounding the target phosphorylation site. The this compound sequence fits the substrate consensus motifs for several important kinases.
Protein Kinase C (PKC) : PKC isozymes preferentially phosphorylate peptides with basic residues at positions N-terminal to the serine/threonine, and often at C-terminal positions as well. harvard.edunih.gov Studies using synthetic peptides have shown that basic residues at the -2, -3, and +2 positions are important for substrate recognition by many PKC isozymes. nih.govresearchgate.net The Arg-Ser-Arg motif within the peptide provides basic residues at the -1 and +1 positions, which, while not perfectly optimal for all PKC isozymes, is recognized and phosphorylated. The N-terminal Lys-Arg sequence further enhances its character as a basic substrate suitable for PKC.
Serine/Arginine Protein Kinases (SRPKs) : This family of kinases specifically phosphorylates serine residues within Arg-Ser (R-S) or Ser-Arg (S-R) dipeptide repeats found in a class of proteins known as SR proteins. frontiersin.orgnih.gov The Arg-Ser-Arg sequence in the peptide contains the core R-S motif recognized by SRPKs, making it a potential substrate for this kinase family.
| Kinase Family | General Consensus Motif (P = Phospho-acceptor S/T) | Relevance to K-R-S-R |
|---|---|---|
| Protein Kinase A (PKA) | R-R/K-X-P | Contains basic residues N-terminal to Serine. |
| Protein Kinase C (PKC) | R/K-X-P-X-R/K | Rich in basic residues (K, R) surrounding the Serine. |
| Akt/PKB | R-X-R-X-X-P | Contains the R-X-R motif. |
| SRPK Family | Repeats of R-P | Contains the core R-S motif. |
Kinetic studies on similar synthetic peptides reveal that the presence and position of basic residues significantly affect the Michaelis constant (Km) and maximal velocity (Vmax) of the phosphorylation reaction. For PKC, the substitution of an arginine with a lysine can increase the Km, indicating lower binding affinity. researchgate.net The specific kinetics of this compound phosphorylation would depend on the specific kinase and its isozyme.
While the function of the isolated this compound peptide is not defined, the phosphorylation of such motifs within larger proteins has profound biological consequences. If this peptide sequence were part of a larger protein, its phosphorylation could:
Regulate Protein-Protein Interactions : The introduction of a bulky, negatively charged phosphate group can create or disrupt binding sites for other proteins. For instance, phosphorylation of serine residues within SR domains of splicing factors is crucial for their interaction with other components of the spliceosome and for their nuclear import via transportin-SR. nih.gov
Alter Subcellular Localization : Phosphorylation can act as a signal for protein trafficking. Phosphorylation of SR proteins by SRPKs is a key step for their translocation from the cytoplasm into the nucleus, where they participate in mRNA splicing. nih.gov
Modulate Protein Conformation and Activity : The addition of a phosphate can induce conformational changes that alter the protein's intrinsic activity. Phosphorylation of SR/RS motifs in viral nucleocapsid proteins, for example, is thought to prevent aggregation and promote the proper assembly of viral components. frontiersin.org In some contexts, phosphorylation of R-X-R motifs can also serve to mask endoplasmic reticulum (ER) retention signals, allowing for protein export. researchgate.net
Other Relevant Post-Translational Modifications of this compound
The tetrapeptide this compound possesses a sequence motif that makes it a potential substrate for several post-translational modifications (PTMs), which can play crucial roles in regulating its biological activity, stability, and interactions. These modifications are enzymatic processes that introduce chemical diversity to the peptide beyond its primary amino acid sequence. This section will explore the potential for arginine and lysine methylation, as well as N-terminal acetylation of the this compound sequence.
Potential for Arginine and Lysine Methylation within this compound Sequence.
Methylation, the transfer of a methyl group to an amino acid residue, is a common PTM for both lysine and arginine. This modification is catalyzed by protein methyltransferases and can influence the charge, hydrophobicity, and binding properties of the modified peptide.
Arginine Methylation:
The presence of two arginine residues in the this compound sequence, particularly in the Arg-Ser-Arg motif, strongly suggests its potential as a substrate for Protein Arginine Methyltransferases (PRMTs). Specifically, the Arg-X-Arg (RXR) motif is a known target for certain PRMTs.
Detailed research findings have identified that Protein Arginine Methyltransferase 7 (PRMT7) exhibits a notable specificity for substrates containing an RXR motif. nih.gov The sequence found within histone H2B, specifically 29-RKRSR-33, has been utilized as a key substrate to determine the activity of PRMT7. nih.gov This directly implicates the Arg-Ser-Arg portion of this compound as a potential site for methylation by PRMT7. PRMTs catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino group of arginine, resulting in the formation of monomethylarginine (MMA) or dimethylarginine (DMA). nih.gov PRMT7 is unique in that it is a type III PRMT, meaning it exclusively catalyzes the formation of ω-monomethylarginine (MMA). nih.gov
The methylation of arginine residues within a peptide can have significant functional consequences, including the regulation of protein-protein interactions and signal transduction pathways. While PRMT1 is responsible for the majority of protein arginine methylation, it typically targets glycine-arginine rich (RGG) motifs. nih.gov In contrast, the specificity of PRMT7 for RXR motifs makes it a likely candidate for modifying the this compound peptide. nih.gov
Interactive Data Table: Arginine Methylation Potential
| Residue | Position | Motif | Potential Methylating Enzyme | Type of Methylation |
| Arginine | 2 | Arg-Ser-Arg | PRMT7 | Monomethylation (MMA) |
| Arginine | 4 | Arg-Ser-Arg | PRMT7 | Monomethylation (MMA) |
Lysine Methylation:
The N-terminal lysine residue of this compound is also a potential site for methylation. Lysine methyltransferases (KMTs) catalyze the transfer of one, two, or three methyl groups to the ε-amino group of a lysine residue. This modification can alter the charge and size of the lysine side chain, thereby influencing protein interactions and function.
The substrate specificity of KMTs is often determined by the amino acid sequence surrounding the target lysine. nih.gov While a specific KMT that recognizes the Lys-Arg-Ser-Arg sequence has not been definitively identified in the available literature, the presence of basic residues (arginine) flanking the serine may influence recognition by certain KMTs. For instance, some SET domain-containing lysine methyltransferases have been shown to have preferences for specific residues at positions adjacent to the target lysine. nih.govnih.gov Further experimental studies would be necessary to identify the specific KMT(s) that may act on this compound and the functional outcome of such a modification.
Acetylation and Other N-terminal Modifications of this compound.
The N-terminal α-amino group of a peptide is a common site for modification, with acetylation being one of the most prevalent.
N-terminal Acetylation:
N-terminal acetylation is the enzymatic transfer of an acetyl group from acetyl-coenzyme A to the N-terminal amino group of a polypeptide. This modification neutralizes the positive charge of the N-terminus, which can have several effects, including:
Increased Stability: N-terminal acetylation can protect peptides from degradation by aminopeptidases. jpt.comformulationbio.com
Modified Interactions: The acetylated N-terminus can influence how the peptide interacts with other molecules and receptors.
The process of N-terminal acetylation can be carried out by N-acetyltransferases (NATs). acs.org Given that this compound has a free N-terminus, it is a potential substrate for acetylation. ionsource.com This modification would result in the formation of Ac-Lys-Arg-Ser-Arg-OH.
Other N-terminal Modifications:
Besides acetylation, the N-terminus of peptides can undergo other modifications, such as the addition of fatty acids (acylation) like myristoylation or palmitoylation. sb-peptide.comwikipedia.org These modifications significantly increase the hydrophobicity of the peptide and can be crucial for membrane association and cellular localization. wikipedia.org While less common than acetylation for short, soluble peptides, the possibility of such modifications cannot be entirely ruled out and would depend on the specific enzymatic machinery present in the cellular context.
Interactive Data Table: Potential N-terminal Modifications
| Modification Type | Modifying Group | Enzyme Class | Potential Effect |
| Acetylation | Acetyl | N-acetyltransferases (NATs) | Neutralizes charge, increases stability |
| Myristoylation | Myristoyl | N-myristoyltransferases (NMTs) | Increases hydrophobicity, membrane targeting |
| Palmitoylation | Palmitoyl (B13399708) | Palmitoyl acyltransferases (PATs) | Increases hydrophobicity, membrane targeting |
Molecular Interactions of H Lys Arg Ser Arg Oh with Biological Macromolecules and Surfaces
Protein-H-Lys-Arg-Ser-Arg-OH Interactions
The interactions between H-Lys-Arg-Ser-Arg-OH and proteins are critical for its biological functions, influencing processes such as cell adhesion and signaling.
Direct Binding Studies of this compound with Specific Proteins
Direct binding studies have elucidated the affinity of this compound for specific proteins, which is fundamental to its role in mediating cellular responses. The peptide is known to be isolated from the heparin-binding sites of bone sialoprotein (BSP), as well as other extracellular matrix proteins like fibronectin, vitronectin, and osteopontin. mdpi.com This suggests a direct interaction with these proteins and proteoglycans on the cell surface. mdpi.comacs.org
Molecular dynamics simulations have been employed to study the binding of the KRSR peptide to surfaces like titanium dioxide (TiO2), a material commonly used in medical implants. These simulations revealed that the peptide attaches to the surface in a stable conformation, with the N-terminal lysine (B10760008) residue playing a dominant role in the interaction. nih.govresearchgate.net The binding free energy for the most common conformation was calculated to be -8.817 kcal/mol, indicating a strong and favorable interaction. nih.govresearchgate.net This binding is thought to be a key factor in promoting the adhesion of bone-forming osteoblast cells to implant surfaces. nih.govresearchgate.net
| Parameter | Value | Source |
| Binding Free Energy (ΔG) | -8.817 kcal/mol | nih.govresearchgate.net |
| Primary Interacting Residue | N-terminal Lysine | nih.govresearchgate.net |
Modulation of Protein Activity by this compound
The binding of this compound to proteins can modulate their activity, leading to downstream cellular effects. For instance, functionalizing surfaces with the KRSR peptide has been shown to increase osteoblast adhesion and the expression of osteogenic genes. mdpi.com When used in combination with other peptides like RGD, KRSR promotes cellular attachment to surfaces through a dual-binding mechanism involving both proteoglycans and integrins. mdpi.com
The presence of arginine and lysine residues is significant in these interactions. Arginine, with its guanidinium (B1211019) group, can form more stable ionic interactions and a greater number of hydrogen bonds compared to lysine. researchgate.net This difference in interaction potential can influence the stability and activity of the proteins to which the peptide binds. researchgate.net While specific modulatory effects on enzyme kinetics for this compound are not extensively detailed in the provided context, peptides with similar basic residue clusters are known to act as substrates for protein kinases, suggesting a role in signaling pathways. vulcanchem.com
This compound Interactions with Lipid Membranes
The interaction of this compound with lipid membranes is a crucial aspect of its biological activity, particularly in processes that involve crossing cell barriers.
Electrostatic and Hydrophobic Contributions of Lysine and Arginine Residues in this compound to Membrane Binding
The positively charged lysine and arginine residues are key drivers of the initial electrostatic attraction of this compound to negatively charged components of cell membranes, such as phospholipids (B1166683). frontiersin.orgnih.gov Both lysine and arginine are basic amino acids that are typically protonated and carry a positive charge under physiological conditions. nih.gov
| Amino Acid | Key Functional Group | Primary Contribution to Membrane Binding |
| Lysine (Lys) | Primary amine | Electrostatic attraction |
| Arginine (Arg) | Guanidinium group | Stronger electrostatic attraction and extensive hydrogen bonding with phosphate (B84403) groups |
Influence of this compound on Membrane Integrity and Permeability
The interaction of arginine-rich peptides like this compound with lipid membranes can significantly perturb membrane structure, leading to increased integrity and permeability. nih.govresearchgate.net Molecular dynamics simulations have shown that arginine, in particular, can attract a significant number of water molecules and lipid phosphate groups into the membrane core. nih.govnih.gov This disruption can lead to the formation of transient pores, making the membrane more permeable to ions and small molecules. nih.govnih.govresearchgate.net
Studies have demonstrated that arginine-rich peptides can cause the formation of negative Gaussian curvature in the lipid membrane, which facilitates the creation of pores. nih.gov This effect is more pronounced with arginine compared to lysine, as arginine tends to maintain its charge even deep within the membrane, whereas lysine may become deprotonated. nih.govnih.govacs.org The ability of this compound to permeabilize membranes is a key aspect of its potential as a cell-penetrating peptide. acs.org
This compound Interactions with Nucleic Acids and Glycans
The positively charged nature of this compound also facilitates its interaction with negatively charged macromolecules like nucleic acids and glycans.
The interaction between proteins and nucleic acids often involves positively charged amino acids like lysine and arginine, which form strong ionic hydrogen bonds (salt bridges) with the negatively charged phosphate backbone of RNA and DNA. nih.govoup.comoup.com These interactions are crucial for stabilizing protein-nucleic acid complexes. nih.gov The side chains of arginine and lysine are predominantly involved in these interactions. nih.gov Specifically, arginine can form bidentate hydrogen bonds with guanine (B1146940) bases, a common interaction motif in protein-DNA recognition. brandeis.edu Given the composition of this compound, it is plausible that it can interact with nucleic acids through similar electrostatic mechanisms.
Glycans, which are carbohydrate chains attached to proteins and lipids, also present potential binding sites for this compound. Glycan-protein interactions are fundamental to many cellular processes. wikipedia.org The recognition of sialic acid-containing glycans, for example, often occurs in binding sites enriched with positively charged residues. biorxiv.org The lysine and arginine residues of this compound could therefore mediate binding to negatively charged glycans on the cell surface or on other proteins. biorxiv.org The large size of glycan groups can sometimes hinder the access of enzymes like trypsin to nearby lysine and arginine residues, highlighting the potential for steric factors to influence these interactions. unina.it
Metal Ion Coordination and Chelation by this compound
The tetrapeptide this compound possesses several functional groups capable of coordinating with metal ions, making it a potential chelating agent. The primary sites for metal ion interaction are the N-terminal amino group, the side chain of lysine, the guanidinium group of the two arginine residues, and the amide nitrogens of the peptide backbone. mdpi.comresearchgate.net The specific coordination chemistry will be highly dependent on the pH of the solution, which dictates the protonation state of these functional groups, and the nature of the metal ion involved. mdpi.comresearchgate.net
The N-terminal primary amine is a common starting point for metal ion coordination in peptides. researchgate.net The lysine residue provides an additional primary amine on its side chain, which can participate in forming a stable chelate ring with a metal ion. The arginine residues' guanidinium groups are generally weaker ligands than primary amines but can still contribute to metal binding, particularly through hydrogen bonding or electrostatic interactions. mdpi.com
Under physiological or slightly basic conditions, the deprotonated amide nitrogens of the peptide backbone can also become involved in coordination, leading to the formation of highly stable complexes. researchgate.net The serine residue's hydroxyl group is a relatively weak ligand for many metal ions but could potentially participate in coordination depending on the specific metal ion and the conformational arrangement of the peptide.
While specific experimental studies on the metal chelation of this compound are not extensively documented in publicly available literature, the known coordination chemistry of its constituent amino acids and similar peptides allows for the prediction of its potential binding modes. For instance, peptides containing lysine and arginine have been shown to form stable complexes with transition metal ions like copper(II) and nickel(II). mdpi.com The presence of multiple potential donor atoms within the this compound sequence suggests it could form multidentate complexes with various metal ions.
Table 1: Potential Metal Ion Coordination Sites in this compound
| Potential Coordination Site | Amino Acid Residue/Group | Type of Interaction |
|---|---|---|
| N-terminal amino group | Lysine | Covalent coordination |
| Side-chain amino group | Lysine | Covalent coordination |
| Guanidinium group | Arginine | Electrostatic interaction/Hydrogen bonding |
| Peptide backbone amides | All | Covalent coordination (typically at higher pH) |
| C-terminal carboxylate group | Arginine | Covalent coordination |
This compound Interactions with Biocompatible Materials (e.g., Titanium Dioxide)
The interaction of this compound (KRSR) with biocompatible materials, particularly titanium dioxide (TiO2), is of significant interest in the field of biomedical implants. mdpi.complos.org Titanium and its alloys are widely used for dental and orthopedic implants due to their excellent mechanical properties and biocompatibility. The surface of these implants naturally forms a thin layer of titanium dioxide, which is the primary interface with biological tissues. mdpi.com Functionalizing these surfaces with bioactive peptides like KRSR can enhance cellular adhesion and promote tissue integration, a process known as osseointegration. mdpi.complos.org
Molecular dynamics simulations have been employed to investigate the adsorption of the KRSR peptide onto TiO2 surfaces at an atomic level. mdpi.complos.orgsemanticscholar.org These studies provide valuable insights into the binding mechanisms, conformational changes, and the key amino acid residues driving the interaction.
A molecular dynamics simulation study investigated the adsorption of the KRSR peptide onto the anatase (100) surface of TiO2 in an aqueous environment. mdpi.com The simulation, running for 200 nanoseconds, revealed that the peptide spontaneously migrates and attaches to the TiO2 surface in a stable conformation. mdpi.com The primary and most dominant interaction was observed to be between the N-terminal lysine (K) residue and the TiO2 surface. mdpi.com The positively charged amino group of the lysine side chain plays a crucial role in the initial electrostatic attraction and subsequent stable binding to the negatively charged TiO2 surface under physiological pH. mdpi.comnih.gov The binding free energy for the most common conformation of the KRSR peptide on the anatase (100) surface was calculated to be -8.817 kcal/mol, indicating a strong and spontaneous binding process. mdpi.com
In the predominant conformation, the lysine residue is in direct contact with the surface, while the serine (S) and arginine (R) residues are oriented towards the aqueous phase, interacting with water molecules. mdpi.com This specific orientation is significant as it exposes the Arg-Ser-Arg sequence to the cellular environment, which is a recognized motif for binding to cell surface proteoglycans, thereby potentially promoting osteoblast adhesion. mdpi.com
Further comparative molecular dynamics studies on different TiO2 surfaces (anatase, rutile, and amorphous) have reinforced the dominant role of lysine and arginine residues in the adhesion of peptides. plos.orgsemanticscholar.org These studies have shown that peptides containing positively charged residues like lysine and arginine exhibit stronger binding to TiO2 surfaces compared to those with non-charged residues. plos.orgsemanticscholar.orgacs.org
Table 2: Research Findings on this compound Interaction with Titanium Dioxide
| Research Focus | Key Findings |
|---|---|
| Adsorption Mechanism | The KRSR peptide spontaneously adsorbs onto the TiO2 surface. The N-terminal lysine residue is the primary anchor for the interaction. mdpi.com |
| Binding Energy | The binding free energy of the most common conformation of KRSR on the anatase (100) surface is -8.817 kcal/mol. mdpi.com |
| Peptide Conformation | Upon adsorption, the lysine residue interacts directly with the TiO2 surface, while the serine and arginine residues extend into the aqueous environment. mdpi.com |
| Role of Charged Residues | Positively charged residues, particularly lysine and arginine, are crucial for the strong adhesion of peptides to TiO2 surfaces. plos.orgsemanticscholar.org |
Mechanistic Insights and Biological Roles of H Lys Arg Ser Arg Oh in Cellular and in Vitro Systems
Role of H-Lys-Arg-Ser-Arg-OH in Cell Signaling Pathways
The sequence of this compound, rich in basic amino acids (Lysine and Arginine) and containing a potential phosphorylation site (Serine), points towards a significant role in cellular signaling cascades.
While direct studies on the specific tetrapeptide this compound are limited, research on peptides containing similar or related motifs provides substantial insight into its potential functions in signal transduction. The presence of the Arginine-Serine-Arginine (R-S-R) motif is particularly noteworthy. Peptides incorporating this sequence are recognized as substrates for key signaling enzymes.
For instance, the peptide Arg-Lys-Arg-Ser-Arg-Ala-Glu (RKRSRAE) has been identified as a selective substrate for cGMP-dependent protein kinase (PKG). genscript.com It shows a strong preference for the PKG Ia isoform over the PKG II isoform, and its effectiveness as a substrate is significantly enhanced by PKG activators. genscript.com This suggests that the Lys-Arg-Ser-Arg core sequence could be a recognition and phosphorylation site for protein kinases like PKG, which are crucial regulators of processes such as smooth muscle relaxation, platelet aggregation, and neuronal function.
Furthermore, a longer peptide containing the Arg-Lys-Ser-Arg sequence (H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH) corresponds to a sequence at the C-terminus of the human interleukin-2 (B1167480) (IL-2) receptor. novoprolabs.com This region is known to be phosphorylated by protein kinase C (PKC), a pivotal enzyme family in signal transduction that controls cell growth, differentiation, and apoptosis. novoprolabs.com The ability of these related peptides to serve as substrates for major protein kinases underscores the potential for this compound to act as a modulator or participant in phosphorylation-dependent signaling events. genscript.comnovoprolabs.com Peptides are widely used to study such cellular processes and signal transduction pathways.
Specific cell surface receptors that bind exclusively to the this compound tetrapeptide have not been definitively identified. However, the peptide's structural characteristics, particularly its cluster of basic residues, suggest potential interactions with various molecular targets. The mechanism of action for such peptides typically involves binding to specific receptors or enzymes, which in turn modulates signaling pathways.
One family of receptors, the Proteinase-Activated Receptors (PARs), are G-protein-coupled receptors that are activated by proteolytic cleavage, exposing a "tethered ligand" that initiates signaling. interchim.fr These tethered ligands are short peptide sequences, and synthetic peptides corresponding to these sequences can act as agonists. interchim.fr Given that PAR activation is involved in inflammation, thrombosis, and tumor progression, and their ligands can be peptide sequences, it is conceivable that basic peptides like this compound could interact with or modulate such receptor systems.
Additionally, the peptide itself could function as a ligand for intracellular proteins, such as kinases, as discussed previously. genscript.com The basic Arg-Lys-Arg cluster may stabilize interactions with anionic surfaces on proteins or with proteases.
This compound in Protein Targeting and Subcellular Localization
The transport of proteins to their correct subcellular destinations is governed by specific amino acid sequences known as targeting signals. The basic nature of this compound suggests it could function as such a signal.
Peroxisomes are organelles that import their proteins from the cytoplasm. wikipedia.org This process is mediated by peroxisomal targeting signals (PTS). wikipedia.org The most common is the C-terminal PTS1, a tripeptide motif with the prototypical sequence Ser-Lys-Leu (-SKL). wikipedia.orgnih.gov However, variations of this motif are known to be functional. For the middle position, the basic amino acids Arginine or Histidine can substitute for Lysine (B10760008). nih.gov For the first position, Alanine can substitute for Serine. nih.gov Therefore, the consensus motif is often described as (Ser/Ala)-(Lys/Arg/His)-Leu at the extreme C-terminus of a protein. nih.gov
The peptide this compound contains elements found in PTS1 motifs, namely a serine residue and basic residues (Lys, Arg). However, the sequence and terminal position are critical. The canonical PTS1 requires the specific tripeptide at the very end of the polypeptide chain with a free carboxyl group. nih.gov The C-terminal residue in the most common PTS1 is Leucine. While other residues are tolerated in some organisms, a C-terminal Arginine, as found in this compound, is not characteristic of a canonical PTS1 signal. Some proteins are targeted to peroxisomes via alternative, less-defined signals, including internal or N-terminal signals, or via clusters of basic amino acids for membrane proteins (mPTS). wikipedia.orgbiologists.com While the Lys-Arg-Ser-Arg sequence does not fit the classic PTS1 model, the possibility that it could function as part of a non-classical peroxisomal targeting signal cannot be entirely ruled out without direct experimental evidence.
A more compelling comparison can be made with Nuclear Localization Signals (NLSs), which direct proteins into the cell nucleus. researchgate.net NLSs are characterized by being rich in basic amino acid residues, primarily Lysine (Lys) and Arginine (Arg). researchgate.netnih.gov There are two main types of classical NLSs (cNLS). researchgate.netaai.org
Monopartite NLS: Consists of a single cluster of 4-8 basic amino acids. The archetypal example is the NLS from the SV40 large T-antigen, which has the sequence Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV). researchgate.net
Bipartite NLS: Composed of two smaller clusters of basic residues separated by a linker of about 10-12 amino acids. aai.org
The this compound sequence, with its dense positive charge from the Lys and Arg residues, strongly resembles a monopartite NLS. The high concentration of basic amino acids is a defining feature of these signals, which are recognized by importin/karyopherin transport receptors that facilitate passage through the nuclear pore complex. aai.orgpnas.org The presence of such arginine-rich motifs is a strategy used to enhance the nuclear localization of proteins. pnas.org
| Targeting Signal | Typical Characteristics | Example Sequence | Relevance to this compound |
|---|---|---|---|
| Peroxisomal (PTS1) | C-terminal tripeptide, typically (S/A)-(K/R/H)-L-COOH. nih.gov | -Ser-Lys-Leu-COOH wikipedia.org | Contains Ser and basic residues, but the order and C-terminal residue (Arg) do not match the canonical motif. |
| Nuclear (Monopartite NLS) | Single cluster of basic amino acids (Lys/Arg). researchgate.net | -Pro-Lys-Lys-Lys-Arg-Lys-Val- researchgate.net | The Lys-Arg-Ser-Arg sequence is a cluster of basic residues, showing strong similarity to this type of signal. |
| Nuclear (Bipartite NLS) | Two clusters of basic residues separated by a linker. aai.org | Two basic clusters separated by ~10-12 amino acids. aai.org | The peptide itself could represent one of the basic clusters in a bipartite signal. |
Involvement of this compound in Cell Adhesion and Extracellular Matrix Interactions
The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural support to tissues and regulates cellular processes like adhesion, migration, and signaling. nih.gov Interactions between cells and the ECM are often mediated by specific protein domains. acs.org
The peptide this compound, being highly cationic due to its lysine and arginine content, has the potential to interact with negatively charged components of the ECM, such as heparan sulfate (B86663) proteoglycans (HSPGs). nih.gov Such interactions are crucial for cell adhesion and signaling. For example, the ECM protein transglutaminase-2 binds to both fibronectin and heparin/heparan sulfate. nih.gov This binding is mediated by clusters of basic amino acid residues on the transglutaminase-2 surface, which come together in the folded protein to form a functional heparin-binding domain. nih.gov This interaction is critical for mediating RGD-independent cell adhesion and signaling. nih.gov
Similarly, basic amino acid residues are important for the function of sushi domains, which are protein-binding modules found in ECM proteins like versican. google.com While the most well-known cell adhesion motif is Arg-Gly-Asp (RGD), which binds to integrin receptors, other sequences are also involved. acs.orgtandfonline.com Given that clusters of basic residues mediate key interactions between ECM components and cell surface receptors like syndecans, it is plausible that a peptide like this compound could modulate cell adhesion by binding to HSPGs or other anionic sites within the ECM, potentially competing with or facilitating the binding of larger ECM proteins. nih.gov
This compound as a Research Probe for Enzyme Function and Regulation
The tetrapeptide this compound serves as a valuable tool in biochemical and cellular research, primarily as a probe to investigate the function and regulation of specific enzymes, particularly protein kinases. Its specific amino acid sequence, rich in basic residues (Lysine and Arginine) and containing a phosphorylatable Serine, makes it an effective substrate for certain classes of enzymes, allowing researchers to assay their activity and explore their regulatory mechanisms.
The presence of multiple basic amino acids, such as Lysine and Arginine, often directs the peptide to the acidic active sites of enzymes. The Serine residue, flanked by Arginine residues, represents a common phosphorylation motif recognized by many serine/threonine kinases. By using this compound, or derivatives of it, researchers can monitor the activity of these enzymes by detecting the transfer of a phosphate (B84403) group to the serine residue.
While specific kinetic data for this compound is not extensively documented in publicly available literature, the functions of highly similar peptide sequences provide significant insight into its utility as a research probe. Peptides containing the Arg-Ser-Arg or similar basic motifs are well-established substrates for several important protein kinases.
For instance, the closely related peptide, Arg-Lys-Arg-Ser-Arg-Ala-Glu, is a known selective substrate for cGMP-dependent protein kinase (PKG). genscript.com This enzyme is a key player in various physiological processes, including smooth muscle relaxation and platelet function. The kinetic parameters for this substrate highlight its specificity for different PKG isoforms, demonstrating how such peptides can be used to dissect the roles of individual enzyme variants.
Table 1: Kinetic Data for a PKG Substrate with a Similar Motif
| Substrate | Enzyme | K_m (µM) | Reference |
| Arg-Lys-Arg-Ser-Arg-Ala-Glu | PKG Iα | 59 | genscript.com |
| Arg-Lys-Arg-Ser-Arg-Ala-Glu | PKG II | 305 | genscript.com |
This data indicates that the peptide is a more efficient substrate for PKG Iα than for PKG II, a distinction that is critical for researchers studying the specific pathways regulated by these isoforms. The Vmax/Km of this substrate is also reportedly increased by a PKG activator, showcasing its use in studying enzyme regulation. genscript.com
Furthermore, the general significance of Lysine and Arginine residues in enzyme-substrate interactions is well-established. These basic amino acids are crucial for the binding of substrates to the active sites of numerous enzymes, including proteases and other kinases. nih.govnih.gov For example, arginine- and lysine-specific cysteine proteinases, known as gingipains, play critical roles in the proteolytic systems of certain bacteria. nih.gov
In the context of enzyme regulation, peptides like this compound can be instrumental. The phosphorylation of the serine residue by a kinase can be detected using various methods, including radiolabeling with ³²P-ATP or through the use of phosphorylation-specific antibodies. This allows for the quantitative measurement of kinase activity under different conditions, such as in the presence of potential inhibitors or activators. This approach is fundamental to drug discovery efforts targeting protein kinases, a major class of therapeutic targets.
Moreover, synthetic peptides are frequently used to map the substrate specificity of kinases and proteases. By systematically altering the amino acid sequence of a substrate like this compound, researchers can identify the key residues required for enzyme recognition and catalysis. This information is invaluable for designing highly specific substrates and inhibitors.
Advanced Methodological Approaches for H Lys Arg Ser Arg Oh Research
Proteomic and Phosphoproteomic Strategies for Identifying H-Lys-Arg-Ser-Arg-OH in Complex Biological Samples
The identification of the specific peptide this compound within a complex biological milieu, such as a cell lysate, presents a significant analytical challenge due to its potential low abundance and the overwhelming presence of other proteins and peptides. dicp.ac.cn Mass spectrometry (MS)-based proteomic workflows are the gold standard for such tasks. mdpi.com Typically, a "bottom-up" proteomics approach is used, where proteins are first digested into smaller peptides using a protease. acs.org Trypsin is the most common enzyme for this purpose, as it specifically cleaves proteins at the C-terminus of lysine (B10760008) (Lys) and arginine (Arg) residues. mdpi.comeastport.cz Given the structure of this compound, it could itself be a product of the tryptic digestion of a larger protein.
Since protein phosphorylation is a critical regulatory mechanism in most cellular processes, identifying phosphorylation events is a key aspect of proteomic studies. cuni.cz The serine (Ser) residue in this compound makes it a potential substrate for protein kinases, resulting in the phosphorylated form, H-Lys-Arg-pSer-Arg-OH. Phosphoproteomic strategies are therefore essential. However, phosphopeptides are often present in low stoichiometry, making their detection difficult. nih.gov To overcome this, enrichment strategies are indispensable. dicp.ac.cn
Common enrichment techniques for phosphopeptides include:
Immobilized Metal Affinity Chromatography (IMAC): This technique uses metal ions (e.g., Fe³⁺, Ga³⁺) immobilized on a support to selectively capture the negatively charged phosphate (B84403) groups of phosphopeptides. cuni.cz Combining immunoprecipitation with IMAC has been shown to be an effective strategy. cuni.cz
Titanium Dioxide (TiO₂) Chromatography: TiO₂ serves as an alternative to IMAC, demonstrating a high affinity for phosphate groups and enabling the selective enrichment of phosphopeptides from complex mixtures. cuni.cz
Antibody-based Enrichment: Antibodies that specifically recognize phosphorylated serine, threonine, or tyrosine residues can be used to immunoprecipitate phosphoproteins or phosphopeptides. cuni.cz
Following enrichment, the samples are typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and sequence the peptides. dicp.ac.cn
| Enrichment Strategy | Principle of Operation | Primary Target | Reference |
|---|---|---|---|
| Immobilized Metal Affinity Chromatography (IMAC) | Chelated metal ions (e.g., Fe³⁺) bind to the phosphate groups on phosphopeptides. | Phosphopeptides | cuni.cz |
| Titanium Dioxide (TiO₂) Chromatography | TiO₂ surface shows high affinity for phosphate ions from aqueous solutions. | Phosphopeptides | cuni.cz |
| Phospho-specific Antibodies | Antibodies bind specifically to phosphorylated amino acid residues (pSer, pThr, pTyr). | Phosphoproteins/Phosphopeptides | cuni.cz |
High-Throughput Screening and Peptide Array Technologies Utilizing this compound
High-throughput screening (HTS) and peptide array technologies provide powerful platforms for studying molecular interactions on a large scale. ubc.ca These methods are particularly useful for identifying which proteins (e.g., kinases, phosphatases, binding domains) interact with this compound and for characterizing the specificity of these interactions.
Peptide arrays consist of a collection of synthetic peptides immobilized in a spatially addressable format on a solid support, such as a glass slide. ubc.cagoogle.com For research involving this compound, this peptide could be included as one of many variants in a larger library to:
Profile Kinase Activity: An array containing this compound and related sequences could be incubated with a specific kinase and radiolabeled ATP to determine if the peptide is a substrate and to map the kinase's consensus sequence.
Identify Binding Partners: The array can be probed with a labeled protein of interest to identify direct binding. nih.gov This allows for the simultaneous screening of thousands of peptide sequences for potential interactions. google.com
Epitope Mapping: If an antibody is raised against a protein containing the KRSR sequence, an array of overlapping peptides can be used to precisely map the epitope recognized by the antibody. fu-berlin.de
The synthesis of these arrays can be achieved through methods like SPOT synthesis or photolithography. google.com The development of laser-based synthesis technologies has enabled the high-throughput on-chip creation of diverse peptide libraries, including those with non-standard D-amino acids. fu-berlin.de HTS platforms, some capable of screening millions of compounds per minute, can be used with bead-based libraries of synthetic polymers, including peptides, to discover novel high-affinity binders for protein targets. nih.gov
Application of Quantitative Mass Spectrometry for this compound Studies
Quantitative mass spectrometry is essential for measuring the abundance of this compound and its phosphorylated form, providing insights into the dynamics of signaling pathways. nih.gov LC-MS/MS is the primary tool, offering high specificity and the ability to perform relative or absolute quantification. eastport.czresearchgate.net
For targeted quantification, methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) are employed. nih.gov These techniques enhance sensitivity and specificity by monitoring for specific precursor-to-fragment ion transitions that are characteristic of the peptide of interest. To perform absolute quantification, stable isotope-labeled versions of this compound would be synthesized and used as internal standards. nih.gov
In tandem mass spectrometry (MS/MS), the peptide is fragmented, typically via collision-induced dissociation (CID), producing a spectrum of b- and y-ions that reveals its amino acid sequence. cuni.cz
The C-terminal arginine would produce a characteristic y₁-ion at an m/z of 175.1. nih.govnih.gov
Subsequent fragment ions would allow for the complete sequencing of the peptide backbone.
For the phosphopeptide H-Lys-Arg-pSer-Arg-OH, the labile nature of the phosphate group can lead to a characteristic neutral loss of 98 Da (H₃PO₄) during CID. cuni.cz
Advanced fragmentation techniques like Electron Transfer Dissociation (ETD) are particularly useful for phosphopeptide analysis as they tend to preserve the phosphate modification, allowing for more confident site localization. unimi.it
| Peptide | Precursor Ion (m/z) | Characteristic Fragment Ion | Fragmentation Method | Key Observation | Reference |
|---|---|---|---|---|---|
| This compound | Calculated based on charge state | y₁ ion for Arginine (175.1 m/z) | CID | Confirms C-terminal Arginine. | nih.govnih.gov |
| H-Lys-Arg-pSer-Arg-OH | Calculated based on charge state | Neutral loss of 98 Da (H₃PO₄) | CID | Indicates presence of phosphorylation. | cuni.cz |
| H-Lys-Arg-pSer-Arg-OH | Calculated based on charge state | c- and z-type ions | ETD | Preserves phosphate group, aiding site localization. | unimi.it |
Development of Biosensors and Detection Systems for this compound
Biosensors offer the potential for rapid, selective, and real-time detection of specific molecules like this compound, which can be invaluable for both research and diagnostic applications. semanticscholar.orgpsu.edu An enzyme-based biosensor is a common design, where a biological recognition element is coupled to a signal transducer. mdpi.com
The development of a biosensor for this compound could follow several strategies:
Enzyme-Based Amperometric Biosensors: This is a well-established approach. mdpi.com A highly selective enzyme that acts on the peptide, such as a specific peptidase, could be immobilized onto an electrode surface. The enzymatic reaction would consume a substrate (e.g., O₂) or produce a detectable species (e.g., H₂O₂), which is then measured electrochemically. mdpi.com For instance, biosensors for L-arginine have been developed using L-arginine oxidase, which produces detectable hydrogen peroxide. mdpi.com A similar principle could be adapted if a suitable oxidase for the entire peptide is found.
Aptamer-Based Biosensors: Aptamers are short, single-stranded DNA or RNA molecules that can be selected to bind with high affinity and specificity to a target molecule. A fluorescence-based aptasensor has been developed for D-Arginine, demonstrating the potential of this approach. semanticscholar.org An aptamer specific to this compound could be developed and integrated into an optical or electrochemical sensor platform.
Immunosensors: These sensors use the high specificity of antibodies for detection. An antibody that recognizes this compound would be immobilized on the sensor surface. Binding of the peptide would then be detected, though these systems can have longer measurement times. psu.edu
These biosensors are often categorized into "generations" based on their electron transfer mechanism, from first-generation sensors that measure reaction products like H₂O₂ to third-generation sensors that aim for direct electron transfer between the enzyme and the electrode. mdpi.com The ultimate goal is to create a device that is sensitive, selective, and suitable for real-time monitoring in relevant biological environments. maynoothuniversity.ie
Future Perspectives and Uncharted Territories in H Lys Arg Ser Arg Oh Research
Elucidating Novel Functional Roles and Interaction Partners for H-Lys-Arg-Ser-Arg-OH
While the interaction of KRSR with heparan sulfate (B86663) proteoglycans to mediate osteoblast adhesion is well-documented, its potential for other biological roles is a burgeoning area of investigation. mdpi.comlifetein.com The highly cationic nature of the peptide, conferred by its lysine (B10760008) and arginine residues, suggests possible interactions with negatively charged molecules beyond proteoglycans, such as cell membranes or even nucleic acids. researchgate.net The presence of multiple basic residues can mediate interactions with various molecular targets, including receptors or enzymes, potentially modulating diverse signaling pathways.
Future research should focus on systematically screening for new interaction partners. This could uncover roles in processes where Arg- and Lys-rich sequences are known to be important, such as:
Cell Penetration: Arginine-rich peptides are known to act as cell-penetrating peptides (CPPs). researchgate.net Investigating whether KRSR possesses intrinsic cell-penetrating capabilities could open avenues for its use as a delivery vehicle for therapeutic cargo.
Antimicrobial Activity: Many antimicrobial peptides (AMPs) are cationic and derive their function from interactions with microbial membranes. jmb.or.kr Screening KRSR against various bacterial and fungal strains could reveal previously unknown antimicrobial functions.
Enzyme Substrate or Modulator: The specific sequence may act as a substrate or modulator for certain kinases or proteases. For instance, the related peptide RKRSRAE is a selective substrate for cGMP-dependent protein kinase (PKG). genscript.com A comprehensive enzymatic screening could identify enzymes that recognize and process or are inhibited by KRSR.
Identifying these novel roles will require a combination of proteomics-based approaches to pull down interacting proteins from various cell types and in vitro binding assays. The search for new interaction partners is crucial for expanding the therapeutic and diagnostic utility of KRSR beyond its current scope.
| Potential Interaction Target Class | Rationale for Investigation | Relevant Amino Acids in KRSR |
| Cell Surface Receptors | Modulation of signaling pathways. | Lys, Arg |
| Nucleic Acids (DNA/RNA) | Interaction with negatively charged phosphate (B84403) backbone. | Lys, Arg |
| Kinases/Proteases | Acting as a substrate or inhibitor. genscript.com | Lys, Arg, Ser |
| Microbial Membranes | Potential antimicrobial activity. jmb.or.kr | Lys, Arg |
Advanced Computational Modeling for this compound Design and Prediction of Activity
The advancement of computational chemistry and bioinformatics presents a significant opportunity to accelerate KRSR research. Advanced computational modeling can be employed to predict the peptide's structure, dynamics, and interactions with target molecules, thereby guiding the design of new analogs with enhanced or novel activities.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational landscape of KRSR and how it interacts with biological interfaces, such as cell membranes or receptor binding pockets. researchgate.net These simulations can help elucidate the mechanisms behind its selective adhesion properties and predict how specific amino acid substitutions would alter its binding affinity and specificity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of KRSR analogs, QSAR models can be developed. mdpi.com These models establish a mathematical relationship between the chemical structure of the peptides and their biological activity, enabling the prediction of the potency of new, untested sequences. This approach has been successfully used to optimize other short peptide agonists. mdpi.comresearchgate.net
Machine Learning and Neural Networks: Recurrent neural network (RNN) models have shown promise in predicting biological responses from short peptide sequences. frontiersin.org A model trained on data from KRSR and its variants could predict osteogenic potential or other activities, facilitating high-throughput virtual screening of vast peptide libraries before committing to expensive and time-consuming chemical synthesis. frontiersin.org
These computational approaches can systematically explore the vast sequence space around the core KRSR motif, identifying modifications that could, for example, increase its stability, enhance its binding to osteoblasts, or introduce entirely new functions. acs.org Such predictive power is invaluable for designing next-generation biomaterials and peptide-based therapeutics.
Harnessing this compound as a Scaffold for Peptide Engineering and Biochemical Probes
The simple, four-amino-acid structure of this compound makes it an ideal scaffold for peptide engineering and the development of sophisticated biochemical tools. medchemexpress.com Its proven bioactivity provides a functional foundation upon which more complex structures can be built.
Bioactive Surface Modification: KRSR has been successfully immobilized on various biomaterial surfaces, including nanofibers and titanium implants, to improve cellular attachment, proliferation, and differentiation. mdpi.comresearchgate.net Future work could involve creating multifunctional surfaces by co-immobilizing KRSR with other bioactive peptides (e.g., RGD, FHRRIKA) or growth factors to create a more biomimetic microenvironment that synergistically enhances tissue regeneration. mdpi.comwhiterose.ac.uk
Peptide Microarrays: The peptide can be included in microarrays to perform high-throughput screening of cell-surface interactions. rsc.org Arraying KRSR in combination with thousands of other peptides allows for the rapid identification of ligand combinations that elicit specific cellular responses, such as stem cell differentiation into osteoblasts. rsc.org
Biochemical Probes: By conjugating KRSR to reporter molecules, it can be transformed into a powerful probe for biological imaging and interaction studies.
Fluorescent Probes: Attaching a fluorophore to KRSR would allow for real-time visualization of its binding to cell surfaces and its subsequent fate, providing insights into receptor clustering and internalization. biosynth.com
Photo-activatable Probes: Incorporating photo-crosslinking amino acids into the KRSR sequence would enable the covalent trapping and subsequent identification of its binding partners in a complex biological milieu. researchgate.net This technique is a powerful tool for discovering novel and transient protein-protein interactions. researchgate.net
These engineered constructs leverage the core function of KRSR to create advanced materials and research tools, pushing the boundaries of tissue engineering and cell biology.
Cross-Disciplinary Integration for Comprehensive this compound Understanding
A comprehensive understanding of this compound can only be achieved through a deeply integrated, cross-disciplinary approach. The research to date has already blended chemistry, materials science, and cell biology. mdpi.comlifetein.comresearchgate.net However, future progress will depend on breaking down the silos between these and other fields.
An ideal research paradigm would involve a cyclical and collaborative effort:
Computational Science & Chemistry: Computational biologists and peptide chemists would design and synthesize novel KRSR-based peptides with predicted activities. researchgate.netrsc.org
Materials Science & Nanotechnology: These novel peptides would be incorporated into advanced biomaterial scaffolds, hydrogels, or nanoparticle systems. mdpi.comingentaconnect.com
Cell & Molecular Biology: Cell biologists would test these functionalized materials in advanced 3D cell culture or organoid models to assess their efficacy and elucidate the molecular mechanisms of action.
Feedback and Refinement: The biological data would then be fed back to the computational models to refine their predictive power, initiating a new cycle of design and discovery. acs.org
This synergistic approach, uniting fields from computational modeling to clinical research, will be essential to unlock the full potential of KRSR. It will not only lead to a more complete scientific understanding of this specific tetrapeptide but also establish a powerful framework for the rational design and discovery of other bioactive peptides for a wide range of therapeutic and technological applications. acs.org
Q & A
Q. What are the optimal synthesis protocols for H-Lys-Arg-Ser-Arg-OH, and how do reaction conditions influence yield and purity?
Solid-phase peptide synthesis (SPPS) is the standard method, employing a resin-bound strategy to sequentially add amino acids. Critical parameters include:
- Coupling efficiency : Use of activating agents (e.g., HBTU/HOBt) and bases (e.g., DIEA) to ensure >99% coupling per step .
- Cleavage conditions : TFA-based cocktails (e.g., TFA:thioanisole:water = 95:3:2) to cleave the peptide from the resin while preserving side-chain protections .
- Purification : Reverse-phase HPLC with gradients optimized for polar residues (e.g., 0.1% TFA in water/acetonitrile) to achieve ≥95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Mass spectrometry (MS) : MALDI-TOF or ESI-MS to confirm molecular weight (expected m/z: 545.64) and detect truncation products .
- NMR spectroscopy : 2D NMR (e.g., COSY, NOESY) to verify backbone connectivity and side-chain conformations .
- Amino acid analysis (AAA) : Post-hydrolysis quantification to validate sequence integrity .
Q. How does this compound selectively enhance osteoblast adhesion?
The peptide binds heparan sulfate proteoglycans (HSPGs) on osteoblast surfaces via its lysine (K) and arginine (R) residues, activating integrin-mediated signaling pathways. Key evidence includes:
- Surface plasmon resonance (SPR) : Binding affinity (KD) measurements for HSPGs .
- Cell adhesion assays : Dose-dependent enhancement in MC3T3-E1 osteoblast attachment, with inhibition via heparin competition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different cell lines?
Variability often arises from:
- Cell culture conditions : Differences in serum concentration (e.g., 2% vs. 10% FBS) or substrate stiffness .
- HSPG expression levels : Quantify syndecan-1/4 via qPCR or flow cytometry to correlate with peptide efficacy .
- Experimental controls : Include scrambled-sequence peptides (e.g., H-Arg-Ser-Lys-Arg-OH) to isolate sequence-specific effects .
Q. What strategies mitigate low synthesis yields of this compound due to arginine-rich sequences?
Arginine’s guanidinium group increases aggregation risk. Solutions include:
- Microwave-assisted SPPS : Reduces coupling times and improves solubility .
- Pseudoproline dipeptides : Incorporate Ser-ψ-Pro motifs to minimize β-sheet formation .
- In-line analytics : Monitor real-time coupling via UV spectroscopy (Fmoc deprotection at 301 nm) .
Q. How should researchers design experiments to validate the specificity of this compound in co-culture systems (e.g., osteoblasts vs. fibroblasts)?
- Dual-labeling : Fluorescent tags (e.g., FITC for osteoblasts, TRITC for fibroblasts) to track adhesion selectivity .
- Gene knockout models : Use CRISPR-edited HSPG-deficient cells to confirm mechanism .
- Proteomic profiling : LC-MS/MS to identify peptide-induced phosphorylation changes (e.g., FAK, Src) .
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound bioactivity studies?
- Non-linear regression : Fit sigmoidal curves (e.g., log[peptide] vs. % adhesion) to calculate EC50 values .
- ANOVA with post-hoc tests : Compare multiple groups (e.g., peptide variants, concentrations) .
- Power analysis : Predefine sample sizes to ensure ≥80% power for detecting ≥20% adhesion differences .
Methodological Best Practices
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed protocols : Document resin type (e.g., Wang resin), solvent volumes, and agitation rates .
- Batch-to-batch QC : Require certificates of analysis (CoA) with HPLC chromatograms and MS spectra .
- Open data : Deposit raw NMR/MS datasets in public repositories (e.g., Zenodo) .
Q. What are the ethical considerations for in vivo applications of this compound in bone regeneration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
